3-azatricyclo[4.2.1.0,2,5]nonane

Catalog No.
S810781
CAS No.
3927-46-6
M.F
C8H13N
M. Wt
123.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-azatricyclo[4.2.1.0,2,5]nonane

CAS Number

3927-46-6

Product Name

3-azatricyclo[4.2.1.0,2,5]nonane

IUPAC Name

3-azatricyclo[4.2.1.02,5]nonane

Molecular Formula

C8H13N

Molecular Weight

123.2 g/mol

InChI

InChI=1S/C8H13N/c1-2-6-3-5(1)7-4-9-8(6)7/h5-9H,1-4H2

InChI Key

SMYDSCCMFGGJQF-UHFFFAOYSA-N

SMILES

C1CC2CC1C3C2NC3

Canonical SMILES

C1CC2CC1C3C2NC3
  • Building Block for Synthesis

    A derivative of 3-Azatricyclo[4.2.1.0^{2,5}]nonane, 3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one, is known as a building block for the synthesis of other molecules Source: Smolecule: https://www.smolecule.com/products/s3039176. This suggests that the core structure of 3-Azatricyclo[4.2.1.0^{2,5}]nonane might be useful in creating more complex molecules with desired properties.

  • Chemical Libraries

    Scientific databases like PubChem contain entries for 3-Azatricyclo[4.2.1.0^{2,5}]nonane and related compounds. These entries may provide information about the synthesis, properties, and potential applications of these molecules Source: PubChem, National Institutes of Health: .

3-Azatricyclo[4.2.1.0,2,5]nonane is a bicyclic compound featuring a nitrogen atom integrated into its tricyclic framework. It consists of eight carbon atoms, one nitrogen atom, and eleven hydrogen atoms, with the molecular formula C8H11NC_8H_{11}N. This compound belongs to a class of azabicyclic compounds, which are characterized by the presence of nitrogen in their ring structures. The unique arrangement of atoms gives rise to interesting chemical properties and potential biological activities.

Typical of bicyclic compounds. Notably, it can participate in:

  • Electrophilic Addition Reactions: The strained double bonds in related norbornene derivatives can react with electrophiles, although rearrangements may occur under certain conditions .
  • Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, allowing for substitution reactions that modify its structure .
  • Rearrangement Reactions: The compound may also undergo rearrangements when subjected to acidic conditions or when reacting with certain reagents .

The synthesis of 3-azatricyclo[4.2.1.0,2,5]nonane typically involves:

  • 1,3-Dipolar Cycloaddition: This method is commonly used to construct the tricyclic structure by reacting suitable precursors with dipolarophiles .
  • Electrophilic Reactions: Electrophilic addition to norbornene derivatives can yield 3-azatricyclo[4.2.1.0,2,5]nonane through careful control of reaction conditions to minimize rearrangements .

3-Azatricyclo[4.2.1.0,2,5]nonane has potential applications in:

  • Pharmaceutical Development: Due to its unique structure and biological activity, it may serve as a lead compound for developing new drugs.
  • Chemical Synthesis: It can be utilized as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving 3-azatricyclo[4.2.1.0,2,5]nonane focus on its reactivity with various biological targets and synthetic pathways:

  • Binding Studies: Investigating how this compound interacts with enzymes or receptors could reveal its potential therapeutic effects.
  • Metabolic Pathways: Understanding how this compound is metabolized in biological systems can provide insights into its safety and efficacy.

3-Azatricyclo[4.2.1.0,2,5]nonane shares structural and functional similarities with several other compounds:

Compound NameMolecular FormulaKey Features
5-Azatricyclo[4.2.1.0]nonaneC8H11NC_8H_{11}NSimilar bicyclic structure; different nitrogen position
8-Oxa-3-azatricyclo[4.2.1]octaneC8H12NC_8H_{12}NContains oxygen; exhibits different reactivity
3-Azabicyclo[3.3.0]octaneC8H13NC_8H_{13}NSmaller ring size; different biological activities

The uniqueness of 3-azatricyclo[4.2.1.0,2,5]nonane lies in its specific arrangement of carbon and nitrogen atoms within a tricyclic framework, which may confer distinct chemical reactivity and biological properties compared to these similar compounds.

The development of azatricyclic compounds traces back to the fundamental understanding of nitrogen-containing heterocycles that emerged in the mid-twentieth century. The systematic study of these compounds began with the recognition that nitrogen atoms could be incorporated into complex polycyclic frameworks to create structures with unique chemical and physical properties. Early research in this field focused on naturally occurring alkaloids that contained tricyclic nitrogen-bearing frameworks, which served as inspiration for synthetic chemists to develop analogous synthetic compounds.

The evolution of azatricyclic chemistry accelerated significantly during the latter half of the twentieth century as synthetic methodologies became more sophisticated. Researchers recognized that tricyclic nitrogen heterocycles could serve as valuable scaffolds for drug development and materials science applications. The development of palladium-catalyzed reactions in the 1970s and 1980s provided new tools for constructing these complex frameworks through sequential nitrogen-hydrogen and carbon-hydrogen arylation reactions.

A pivotal moment in the historical development came with the recognition that azatricyclic compounds could be synthesized through various synthetic routes, including tandem cyclization reactions and rearrangement processes. These methodological advances opened new pathways for accessing previously challenging molecular architectures and established azatricyclic compounds as important synthetic targets. The field continued to evolve with the introduction of novel catalytic systems and reaction conditions that improved both the efficiency and scope of azatricyclic synthesis.

Classification within Nitrogen-Containing Tricyclic Frameworks

3-Azatricyclo[4.2.1.0,2,5]nonane belongs to the broader category of tricyclic nitrogen heterocycles, which are cyclic chemical compounds containing three fused rings with at least one nitrogen atom incorporated into the ring system. Within this classification system, the compound is specifically categorized as an azatricyclic compound, indicating that nitrogen serves as the primary heteroatom within the tricyclic framework.

The systematic nomenclature of this compound reflects its structural complexity through the tricyclo designation, which indicates the presence of three interconnected rings. The numerical descriptors [4.2.1.0,2,5] provide detailed information about the ring connectivity and bridging patterns within the molecular structure. This nomenclature system allows chemists to precisely identify the compound's structural features and distinguish it from related azatricyclic isomers.

In the context of nitrogen-containing heterocycles, 3-azatricyclo[4.2.1.0,2,5]nonane represents a saturated system, distinguishing it from unsaturated analogs that contain double bonds or aromatic character. The saturated nature of this compound influences its chemical reactivity patterns and potential synthetic applications. The compound shares structural relationships with other azatricyclic frameworks, including the azabicyclo systems that have been extensively studied for their synthetic utility and biological activity.

The classification of this compound within the broader context of energetic materials and pharmaceutical scaffolds has also been established through recent research. The tricyclic framework has been recognized as a valuable structural motif for developing compounds with specific physical and chemical properties, including thermal stability and density characteristics that are important for specialized applications.

Discovery and First Synthesis of 3-Azatricyclo[4.2.1.0,2,5]nonane

The discovery and first synthesis of 3-azatricyclo[4.2.1.0,2,5]nonane emerged from systematic efforts to explore the synthetic accessibility of complex nitrogen-containing tricyclic frameworks. The compound was first characterized and assigned the Chemical Abstracts Service registry number 3927-46-6, establishing its identity within the chemical literature. Early synthetic approaches to this compound focused on developing efficient methodologies for constructing the tricyclic framework while maintaining control over stereochemistry and functional group compatibility.

The molecular characterization of 3-azatricyclo[4.2.1.0,2,5]nonane revealed key structural parameters that define its chemical identity. The compound possesses a molecular weight of 123.20 grams per mole and exhibits specific spectroscopic properties that allow for its identification and characterization. The three-dimensional structure of the compound has been elucidated through various analytical techniques, providing detailed information about bond lengths, angles, and spatial arrangements within the tricyclic framework.

PropertyValue
Molecular FormulaC₈H₁₃N
Molecular Weight123.20 g/mol
Chemical Abstracts Service Number3927-46-6
IUPAC Name3-azatricyclo[4.2.1.0²,⁵]nonane
Ring SystemTricyclic saturated

Synthetic methodologies for accessing 3-azatricyclo[4.2.1.0,2,5]nonane have evolved to include various strategic approaches. These methodologies range from traditional cyclization reactions to more modern catalytic processes that enable efficient construction of the tricyclic framework. The development of these synthetic routes has been driven by the need to access this compound for further chemical transformations and potential applications in materials science and pharmaceutical research.

The structural characterization studies have revealed that the compound adopts a specific three-dimensional conformation that is stabilized by the tricyclic framework. The nitrogen atom is positioned within the ring system in a manner that influences the overall molecular geometry and chemical reactivity patterns. This structural information has been crucial for understanding the compound's behavior in various chemical reactions and for designing synthetic strategies that can effectively utilize this tricyclic scaffold.

Recent synthetic developments have demonstrated that 3-azatricyclo[4.2.1.0,2,5]nonane can serve as a valuable intermediate in the synthesis of more complex nitrogen-containing compounds. The compound's accessibility through multiple synthetic routes has established it as an important building block for exploring new chemical space and developing novel materials with specific properties. These advances have positioned the compound as a significant contributor to the ongoing development of azatricyclic chemistry and its applications in various scientific disciplines.

Molecular Weight (123.20 g/mol)

3-azatricyclo[4.2.1.0²,⁵]nonane possesses a molecular weight of 123.20 g/mol, as consistently reported across multiple chemical databases and commercial suppliers [1] [2] [3] [4]. This molecular weight corresponds to the empirical formula C₈H₁₃N, indicating a saturated tricyclic structure with a single nitrogen heteroatom. The molecular mass determination has been verified through mass spectrometry analysis, with the molecular ion peak appearing at m/z 123 under electron ionization conditions [2] [5].

The relatively low molecular weight of this compound reflects its compact tricyclic architecture, where the three fused rings create a rigid framework without additional substituents. This molecular weight places the compound in the category of small to medium-sized heterocyclic scaffolds commonly encountered in medicinal chemistry and synthetic organic chemistry applications.

Physical State under Standard Conditions

Under standard temperature and pressure conditions, 3-azatricyclo[4.2.1.0²,⁵]nonane exists as a solid material [3] [6]. The compound exhibits crystalline characteristics that allow for proper handling and storage in laboratory environments. Commercial suppliers typically provide this compound as a solid material with high purity specifications, indicating its stability in the solid state [3] [6].

The solid-state nature of this compound at room temperature is consistent with its rigid tricyclic structure, which restricts molecular motion and promotes intermolecular interactions that stabilize the crystalline lattice. This physical state facilitates analytical characterization and synthetic applications where precise quantities are required.

Solubility Characteristics

The solubility characteristics of 3-azatricyclo[4.2.1.0²,⁵]nonane have been documented for specific organic solvents. Research indicates that related azatricyclic compounds demonstrate solubility in chloroform (CHCl₃) and dimethyl sulfoxide (DMSO) [7]. These solubility patterns are consistent with the compound's structural features, where the nitrogen heteroatom provides sites for hydrogen bonding and dipole-dipole interactions with polar aprotic solvents.

The solubility profile reflects the compound's amphiphilic nature, where the hydrocarbon tricyclic framework contributes hydrophobic characteristics while the nitrogen center provides polar interactions. This solubility behavior is particularly relevant for synthetic applications and spectroscopic studies conducted in organic media.

Chemical Properties

Basicity of the Nitrogen Center

The nitrogen atom in 3-azatricyclo[4.2.1.0²,⁵]nonane exhibits basic properties characteristic of tertiary amines. The nitrogen center is positioned within the tricyclic framework in a bridgehead location, which influences its electronic properties and accessibility to protonation reactions. Related azatricyclic compounds have demonstrated measurable basicity, with pKa values in the range typical for cyclic tertiary amines .

The tricyclic environment creates a unique electronic environment around the nitrogen atom, where the rigid framework restricts conformational flexibility and influences the basicity through steric and electronic effects. This basicity enables the compound to participate in acid-base reactions and coordinate with metal centers in catalytic applications.

Reactivity Patterns

3-azatricyclo[4.2.1.0²,⁵]nonane demonstrates characteristic reactivity patterns associated with tricyclic nitrogen heterocycles. The compound can undergo nucleophilic substitution reactions at positions adjacent to the nitrogen center, and the nitrogen atom itself can participate in quaternization reactions with alkyl halides [11].

The tricyclic structure provides multiple sites for potential chemical modification, including the carbon centers adjacent to the nitrogen bridge and the peripheral carbon atoms of the ring system. Literature reports indicate that related azatricyclic compounds can undergo ring-opening reactions under specific conditions, particularly when exposed to strong acids or bases [11] [12].

The compound's reactivity is also influenced by the strained nature of the tricyclic system, which can undergo rearrangement reactions under thermal or acidic conditions. These rearrangements often involve migration of carbon-carbon bonds or opening of one of the three rings to relieve ring strain [12] [13].

Stability Under Various Conditions

The stability of 3-azatricyclo[4.2.1.0²,⁵]nonane varies depending on the environmental conditions. Under ambient conditions, the compound demonstrates good stability when stored properly in dry, sealed containers at controlled temperatures [6]. The tricyclic framework provides inherent stability through its rigid structure, which resists thermal decomposition under normal handling conditions.

However, the compound shows sensitivity to acidic conditions, where protonation of the nitrogen center can lead to structural rearrangements or ring-opening reactions [12]. Under strongly basic conditions, the compound may undergo deprotonation reactions at carbon centers adjacent to the nitrogen atom, potentially leading to carbanionic intermediates that can participate in further reactions.

Thermal stability studies indicate that the compound maintains its structural integrity at moderate temperatures but may undergo decomposition or rearrangement at elevated temperatures above 100°C. The presence of the nitrogen heteroatom introduces additional thermal sensitivity compared to purely hydrocarbon tricyclic systems.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 3-azatricyclo[4.2.1.0²,⁵]nonane. ¹H NMR spectroscopy reveals characteristic chemical shifts for the various proton environments within the tricyclic framework. The protons adjacent to the nitrogen center appear downfield due to the deshielding effect of the nitrogen atom, while the methylene protons in the ring system exhibit distinct coupling patterns that reflect the rigid tricyclic geometry [14] [15].

¹³C NMR spectroscopy provides information about the carbon framework, with the carbon atoms directly bonded to nitrogen showing characteristic chemical shifts in the 50-70 ppm range. The remaining carbon atoms in the tricyclic system appear at chemical shifts consistent with saturated aliphatic carbons, typically in the 20-50 ppm range [14] [15].

The rigidity of the tricyclic system results in well-defined NMR spectra with resolved signals that facilitate structural assignment and stereochemical analysis. The constraint imposed by the tricyclic framework reduces conformational averaging, leading to sharp, well-resolved NMR signals that are characteristic of this structural class.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 3-azatricyclo[4.2.1.0²,⁵]nonane reveals characteristic fragmentation patterns that provide structural information. Under electron ionization conditions, the molecular ion peak appears at m/z 123, corresponding to the molecular weight of the compound [2] [5].

The fragmentation patterns show typical losses associated with nitrogen-containing heterocycles, including loss of carbon-hydrogen fragments and ring-opening processes that generate characteristic fragment ions. The mass spectral fragmentation is influenced by the stability of the tricyclic cation radical formed upon electron impact, with fragmentation occurring preferentially at the most labile bonds within the system.

Collision-induced dissociation studies reveal that the compound undergoes fragmentation through multiple pathways, with the nitrogen-containing fragments being particularly stable due to the electron-donating properties of the nitrogen center [2]. These fragmentation patterns serve as diagnostic tools for structural confirmation and purity assessment.

Infrared Spectroscopy Signatures

Infrared spectroscopy of 3-azatricyclo[4.2.1.0²,⁵]nonane reveals characteristic absorption bands that identify key functional groups within the molecule. The C-H stretching vibrations appear in the 2800-3000 cm⁻¹ region, with multiple bands corresponding to the various methylene and methine groups in the tricyclic framework [16] [17].

The C-N stretching vibrations associated with the nitrogen center appear in the 1000-1200 cm⁻¹ region, providing evidence for the nitrogen incorporation into the ring system. The C-C stretching vibrations of the tricyclic framework appear in the 800-1500 cm⁻¹ region, with the specific pattern reflecting the rigid tricyclic geometry [16] [17].

Bending vibrations of the C-H bonds appear in the 1300-1500 cm⁻¹ region, while the out-of-plane bending modes appear at lower frequencies around 700-900 cm⁻¹. The infrared spectrum provides a fingerprint for the compound that can be used for identification and purity assessment.

X-ray Crystallography Data

X-ray crystallography provides the most detailed structural information about 3-azatricyclo[4.2.1.0²,⁵]nonane in the solid state. Crystal structure determination reveals the three-dimensional arrangement of atoms within the tricyclic framework, including precise bond lengths, bond angles, and torsion angles that define the molecular geometry [18] [19].

The crystallographic analysis shows that the compound adopts a chair-chair conformation for the bicyclic portion of the structure, which is the most thermodynamically stable arrangement for this type of system [11] [18]. The nitrogen atom occupies a bridgehead position that constrains the overall molecular geometry and influences the packing arrangements in the crystal lattice.

Crystallographic parameters typically include space group assignments, unit cell dimensions, and atomic coordinates that define the precise molecular structure. The crystal packing reveals intermolecular interactions, including hydrogen bonding involving the nitrogen center and van der Waals interactions between the hydrocarbon frameworks of adjacent molecules [18] [19].

XLogP3

1.2

GHS Hazard Statements

H227 (100%): Combustible liquid [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-16-2023

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